molecular formula C4H7N3O3 B1678609 Pyruvic acid semicarbazone CAS No. 2704-30-5

Pyruvic acid semicarbazone

Cat. No. B1678609
CAS RN: 2704-30-5
M. Wt: 145.12 g/mol
InChI Key: MGIAKYQGSBSNMG-QHHAFSJGSA-N
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Description

Pyruvic acid semicarbazone is a biochemical . Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid that probably occurs in all living cells . It ionizes to give a hydrogen ion and an anion, termed pyruvate . Biochemists use the terms pyruvate and pyruvic acid almost interchangeably .


Synthesis Analysis

The mixed ligand complexes of the type [ML1L2]Cl2, where M=Mn(II), Fe(III),Co(II), Ni(II), Cu(II)L1=this compound (PYSC) L2= acetone semicarbazone (ACSC). These complexes have been synthesized by the reactions of metal chlorides with two different semicarbazone in 1:1:1 molar ratios . The most common traditional method for the synthesis of the semicarbazone derivative is that semicarbazide hydrochloride on treatment with pyruvic acid or acetone gives semicarbazone derivative .


Molecular Structure Analysis

The chemical formula of this compound is C4H7N3O3 with an exact mass of 145.05 and a molecular weight of 145.120 .


Chemical Reactions Analysis

Pyruvic acid, a representative alpha-keto carboxylic acid, is one of the few organic molecules destroyed in the troposphere by solar radiation rather than by reactions with free radicals . The first evidence of a bimolecular reaction of MHC in the gas phase, where MHC reacts with pyruvic acid to produce a C4H8O2 product has been presented .


Physical And Chemical Properties Analysis

Pyruvic acid is a colorless liquid with a smell similar to that of acetic acid and is miscible with water . At room temperature, pure pyruvic acid is a colorless liquid with a pungent odor resembling that of acetic acid . On cooling, it forms crystals that melt at 13.6 °C . The boiling point is 165 °C .

Scientific Research Applications

  • Complex Formation with Transition Metals :

    • Pyruvic acid semicarbazone is used in synthesizing mixed ligand complexes with transition metals, which have applications in antimicrobial activities and structural studies. These complexes are formed with metals such as Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), and are characterized by various analytical methods, including IR and electronic spectra, thermal analysis, and magnetic measurement (Shirode et al., 2015).
  • Microbial Production :

    • Research has focused on the microbial production of pyruvic acid, which is used in industries like food, cosmetics, pharmaceuticals, and agriculture. The production process often involves yeast or bacteria, with an emphasis on restricting natural catabolism and limiting by-product accumulation. This requires a combination of strain and process development (Maleki & Eiteman, 2017).
  • Biotechnological Production :

    • Pyruvic acid, including its semicarbazone form, is important in the chemical and drug industries. Biotechnological production is considered a cost-effective alternative to chemical methods. This includes direct fermentative production using microorganisms and methods for pyruvate recovery (Li et al., 2001).
  • Application in Dermatology :

    • Pyruvic acid peels, including formulations with this compound, are used in dermatology for treating conditions like photoaging, acne, and superficial scarring. These treatments are known for their efficacy in smoothing skin texture and lightening hyperpigmentations (Ghersetich et al., 2004).
  • Anti-inflammatory and Anti-mycobacterial Properties :

    • Pyruvic acid derivatives have been explored for their potential in treating conditions like sepsis and shock, given their anti-inflammatory effects. Ethyl pyruvate, a derivative, has shown effectiveness in improving symptoms related to endotoxemia and renal dysfunction (Fink, 2004).
    • Additionally, semicarbazones derived from pyruvic acid have been researched for anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Kasimogullari & Cesur, 2007).

Mechanism of Action

Target of Action

The primary target of Pyruvic acid semicarbazone is Pyruvate , the conjugate base of Pyruvic acid . Pyruvate is a key intersection in several metabolic pathways throughout the cell .

Biochemical Pathways

This compound affects several biochemical pathways. It can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or to fatty acids through acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol . This compound supplies energy to living cells through the citric acid cycle (also known as the Krebs cycle) when oxygen is present (aerobic respiration); when oxygen is lacking, it ferments to produce lactic acid .

Pharmacokinetics

It’s known that pyruvic acid cannot be crystallized and decomposes at higher temperatures . It is also chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product .

Result of Action

The result of the action of this compound is the production of ATP, which is crucial for cellular metabolism . It plays a key role in controlling the metabolic flux and ATP production .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence or absence of oxygen determines whether it undergoes aerobic respiration or fermentation . Additionally, its stability and efficacy can be affected by temperature, as it decomposes at higher temperatures .

Safety and Hazards

Containers can burst violently or explode when heated, due to excessive pressure build-up . Severe corrosive hazard. Water used for fire extinguishing, which has been in contact with the product, may be corrosive .

Future Directions

There has been considerable interest in the studies of semicarbazone due to their coordination modes when bound to metals . The wide applications and structural diversity of metal complexes of semicarbazone and thiosemicarbazone encouraged us to synthesize the tridentate ONO-donor semicarbazone and ONS-donor thiosemicarbazone ligands and their metal complexes . Alternate separation technologies viable to both synthetic and biological routes are the current research areas .

properties

IUPAC Name

(2E)-2-(carbamoylhydrazinylidene)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAKYQGSBSNMG-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2704-30-5
Record name Pyruvic acid semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002704305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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